(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-5-3-17(11-22(21)30-2)12-23-24(28)18-4-6-20-19(25(18)32-23)14-27(15-31-20)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNIEFCKDNMIT-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structural characteristics include:
- A benzofuroxazine core.
- Dimethoxy and pyridine substituents which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through various in vitro and in vivo studies. Key areas of focus include:
1. Antimicrobial Activity
Research indicates that derivatives of benzofuroxazine compounds exhibit significant antimicrobial properties. The presence of the dimethoxybenzylidene moiety enhances the interaction with microbial targets, potentially inhibiting growth through disruption of cellular processes.
2. Anti-inflammatory Effects
Studies have suggested that similar compounds within this class demonstrate anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, compounds with a similar structure have shown selective inhibition of COX-II, which is crucial in mediating inflammation .
3. Anticancer Potential
There is emerging evidence that benzofuroxazine derivatives possess anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms such as oxidative stress induction and modulation of signaling pathways involved in cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anti-inflammatory | COX-II inhibition | |
| Anticancer | Induction of apoptosis; oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related benzofuroxazine derivatives against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting potential for development as new antimicrobial agents .
- Anti-inflammatory Mechanisms : In a controlled experiment, a compound structurally similar to our target was tested for its COX-II inhibitory effects. The results showed a marked decrease in inflammatory markers in treated models compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .
- Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that the compound could significantly reduce cell proliferation rates and induce apoptosis through mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Research indicates that derivatives of benzofuroxazines often demonstrate:
- Antimicrobial Activity : Compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have highlighted the potential of these compounds as new antimicrobial agents due to their ability to inhibit bacterial growth effectively .
- Antioxidant Properties : The compound's structure allows it to act as a radical scavenger, which is crucial in preventing oxidative stress-related diseases. In vitro studies have demonstrated its capacity to reduce oxidative damage by neutralizing free radicals .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes and cancer progression. For instance, docking studies suggest that it interacts favorably with glucosamine-6-phosphate synthase, indicating potential as an anti-inflammatory agent .
Material Science
Beyond medicinal applications, the compound's unique structural properties enable its use in material science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has explored its use in developing smart materials that respond to environmental stimuli .
- Nanotechnology : Its compatibility with nanomaterials allows for the creation of composite materials with enhanced functionalities, such as improved conductivity or catalytic activity in chemical reactions.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuroxazine derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting their potential as alternative treatments for bacterial infections .
Case Study 2: Antioxidant Activity
In vitro assays using DPPH radical scavenging methods revealed that the compound effectively reduced oxidative stress in cellular models. This property was attributed to its ability to donate electrons and stabilize free radicals, highlighting its potential use in formulations aimed at combating oxidative damage in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
